Spiro[5.5]undecane-3-carboxylic acid

Catalog No.
S1547345
CAS No.
18244-47-8
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[5.5]undecane-3-carboxylic acid

CAS Number

18244-47-8

Product Name

Spiro[5.5]undecane-3-carboxylic acid

IUPAC Name

spiro[5.5]undecane-3-carboxylic acid

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c13-11(14)10-4-8-12(9-5-10)6-2-1-3-7-12/h10H,1-9H2,(H,13,14)

InChI Key

IMZALJRIJNIAON-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CCC(CC2)C(=O)O

Synonyms

Spiro[5.5]undecane-3-carboxylic acid

Canonical SMILES

C1CCC2(CC1)CCC(CC2)C(=O)O

The exact mass of the compound Spiro[5.5]undecane-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Spiro[5.5]undecane-3-carboxylic acid (CAS 18244-47-8) is a highly rigid, sp3-rich bicyclic building block featuring two perpendicular cyclohexane rings joined at a single spiro carbon. With an Fsp3 fraction of 0.92, it serves as a premier non-planar bioisostere for aromatic and monocyclic carboxylic acids [1]. Its unique three-dimensional architecture disrupts crystal lattice packing, thereby enhancing aqueous solubility, while providing robust metabolic stability and distinct hydrophobic bulk for structure-based drug design and advanced materials synthesis [2]. Procurement of this specific scaffold is driven by the need to optimize physicochemical properties in late-stage chemical development where planar molecules fail.

Substituting Spiro[5.5]undecane-3-carboxylic acid with planar analogs like phenylacetic acid or monocyclic equivalents like cyclohexanecarboxylic acid fundamentally alters the spatial trajectory of the attached pharmacophore . Planar aromatics are highly susceptible to π-π stacking, leading to poor aqueous solubility and rapid Phase I metabolic clearance via CYP450 oxidation [1]. Conversely, monocyclic analogs lack the necessary three-dimensional hydrophobic bulk to fully occupy complex binding pockets, resulting in reduced target affinity and selectivity [2]. Procurement of the exact spiro[5.5]undecane scaffold is critical when optimizing for high Fsp3 character, prolonged biological half-life, and superior physicochemical properties in lead optimization workflows.

Aqueous Solubility and Crystal Lattice Disruption

The perpendicular orientation of the two cyclohexane rings in Spiro[5.5]undecane-3-carboxylic acid effectively prevents the π-π stacking and dense crystal packing characteristic of planar aromatics like phenylacetic acid [1]. This structural rigidity and high Fsp3 character (0.92) lead to a significant reduction in crystal lattice energy, which directly translates to enhanced aqueous solubility [2].

Evidence DimensionStructural Saturation and Solubility Potential
Target Compound DataFsp3 = 0.92 (highly saturated, perpendicular 3D structure)
Comparator Or BaselinePhenylacetic acid (Fsp3 = 0.12, planar aromatic)
Quantified Difference80% higher sp3 character, eliminating π-π stacking liabilities
ConditionsPhysicochemical property modeling and structural analysis

Enhanced aqueous solubility simplifies formulation workflows and improves the bioavailability of downstream active pharmaceutical ingredients.

Metabolic Stability and Phase I Clearance

Spirocyclic scaffolds, including the spiro[5.5]undecane core, exhibit robust metabolic stability compared to their planar aromatic counterparts. In comparative pharmacokinetic studies, optimized spiro[5.5]undecane derivatives demonstrated mouse liver microsome (MLM) half-lives exceeding 120 minutes, whereas structurally similar planar aromatics underwent rapid oxidative clearance[1]. The lack of aromatic C-H bonds susceptible to rapid CYP450-mediated oxidation provides a distinct advantage in extending biological half-life [2].

Evidence DimensionPhase I Metabolic Clearance (MLM half-life)
Target Compound DataHalf-life > 120 minutes for spiro[5.5]undecane derivatives
Comparator Or BaselineRapid clearance (< 30 minutes) typical for planar aromatic analogs
Quantified DifferenceGreater than 4-fold extension in microsomal half-life
ConditionsIn vitro Mouse Liver Microsome (MLM) stability assays

Reduced metabolic clearance increases the biological half-life of downstream products, which is critical for reducing dosing frequency in therapeutic applications.

3D Hydrophobic Bulk and Target Selectivity

The spiro[5.5]undecane core provides a rigid, dual-ring hydrophobic volume that occupies deep binding pockets more effectively than monocyclic analogs like cyclohexanecarboxylic acid [1]. This increased 3D spatial coverage allows for more points of contact within complex protein pockets, significantly enhancing target selectivity (e.g., in opioid receptor and GGTase I antagonists) compared to less bulky or flat alternatives [2].

Evidence DimensionHydrophobic Spatial Coverage
Target Compound DataBicyclic perpendicular volume (11-carbon core)
Comparator Or BaselineCyclohexanecarboxylic acid (6-carbon monocyclic core)
Quantified DifferenceNearly double the hydrophobic carbon volume with rigid 3D projection
ConditionsReceptor binding pocket spatial modeling

Ensures precise spatial positioning and maximum hydrophobic contact for high-affinity target engagement in medicinal chemistry.

Bioisosteric Replacement in Lead Optimization

Due to its high Fsp3 character and lack of π-π stacking, this compound is an ideal precursor for replacing problematic aromatic rings in drug candidates. It directly addresses issues of poor aqueous solubility and rapid metabolic clearance, making it a critical building block in late-stage lead optimization .

Synthesis of Highly Selective Receptor Antagonists

The rigid, three-dimensional hydrophobic bulk of the spiro[5.5]undecane core makes it perfectly suited for developing selective antagonists for complex targets, such as opioid receptors or soluble epoxide hydrolase (sEH), where monocyclic analogs lack sufficient steric engagement[1].

Development of Advanced Polymeric Materials

In materials science, incorporating the spiro[5.5]undecane framework into polymers or anion exchange membranes improves flexibility, stress distribution, and solubility without sacrificing thermal stability, outperforming traditional planar monomeric units [2].

XLogP3

3.9

Other CAS

18244-47-8

Wikipedia

Spiro(5.5)undecane-3-carboxylic acid

Dates

Last modified: 04-14-2024

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